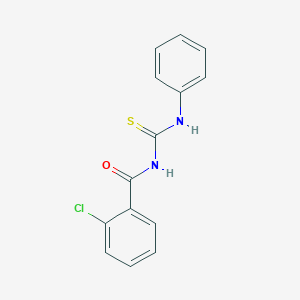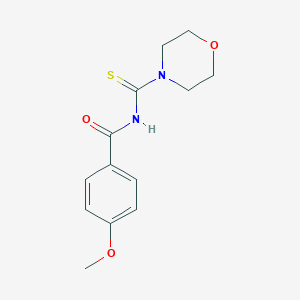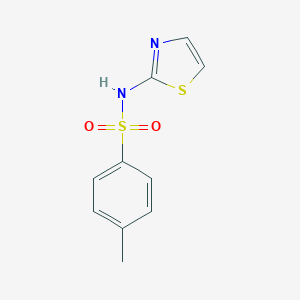
N-(2-chlorobenzoyl)-N'-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzoyl)-N'-phenylthiourea (CBPT) is a chemical compound that has been extensively researched for its potential applications in various fields. CBPT is a thiourea derivative and is widely used in pharmaceutical and agricultural industries due to its unique properties.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzoyl)-N'-phenylthiourea has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to have anti-tumor, anti-inflammatory, and antimicrobial properties. In agriculture, this compound has been used as a plant growth regulator and as a fungicide. In environmental science, this compound has been used as a probe for studying the binding of thiourea derivatives to proteins.
Wirkmechanismus
The mechanism of action of N-(2-chlorobenzoyl)-N'-phenylthiourea is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of enzymes such as tyrosinase and urease. This compound has also been shown to bind to proteins, which may contribute to its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation. This compound has also been shown to have antimicrobial activity against various bacteria and fungi. In animal studies, this compound has been shown to reduce tumor growth and improve liver function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorobenzoyl)-N'-phenylthiourea has several advantages for lab experiments. It is easy to synthesize and is readily available. This compound has also been extensively studied, making it a well-characterized compound. However, this compound has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorobenzoyl)-N'-phenylthiourea. One potential area of research is the development of this compound derivatives with improved biological activity. Another area of research is the study of this compound's effects on the immune system. Additionally, the use of this compound as a plant growth regulator and as a probe for studying protein binding could also be further explored.
Conclusion:
In conclusion, this compound is a thiourea derivative that has been extensively studied for its potential applications in various fields. This compound has anti-tumor, anti-inflammatory, and antimicrobial properties, and has been used as a plant growth regulator and as a probe for studying protein binding. This compound has several advantages for lab experiments, but its mechanism of action is not fully understood. Future research on this compound could lead to the development of new drugs and the discovery of new biological pathways.
Synthesemethoden
N-(2-chlorobenzoyl)-N'-phenylthiourea can be synthesized by reacting 2-chlorobenzoyl chloride with phenylthiourea in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield. This method is simple and cost-effective, making this compound easily accessible for research purposes.
Eigenschaften
Molekularformel |
C14H11ClN2OS |
|---|---|
Molekulargewicht |
290.8 g/mol |
IUPAC-Name |
2-chloro-N-(phenylcarbamothioyl)benzamide |
InChI |
InChI=1S/C14H11ClN2OS/c15-12-9-5-4-8-11(12)13(18)17-14(19)16-10-6-2-1-3-7-10/h1-9H,(H2,16,17,18,19) |
InChI-Schlüssel |
WDLBBMBZEIPQEM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl |
Synonyme |
N-(2-chloro benzoyl)-N'-phenylthiourea |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274365.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B274366.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274385.png)
![3-(5-{[(4-Methylbenzyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B274386.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B274389.png)
![N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B274391.png)
![3-[(2-Ethoxybenzyl)amino]-1-adamantanol](/img/structure/B274393.png)
![2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B274394.png)
![N-tert-butyl-2-{2-ethoxy-4-[({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B274395.png)
![N-{3-ethoxy-2-[(4-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B274396.png)
![N'-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B274397.png)
![2-(2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)ethanol](/img/structure/B274399.png)